molecular formula C19H19NO3 B12743727 Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- CAS No. 83494-77-3

Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)-

Cat. No.: B12743727
CAS No.: 83494-77-3
M. Wt: 309.4 g/mol
InChI Key: OPOVUMHLMNPXPL-UHFFFAOYSA-N
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Description

Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring fused with a benzo-cyclohepta-furan moiety.

Preparation Methods

The synthesis of Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Piperidine, 1-((9,10-dihydro-4-oxo-4H-benzo(4,5)cyclohepta(1,2-b)furan-3-yl)carbonyl)- can be compared with other similar compounds such as:

Properties

CAS No.

83494-77-3

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one

InChI

InChI=1S/C19H19NO3/c21-18-14-7-3-2-6-13(14)8-9-16-17(18)15(12-23-16)19(22)20-10-4-1-5-11-20/h2-3,6-7,12H,1,4-5,8-11H2

InChI Key

OPOVUMHLMNPXPL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=COC3=C2C(=O)C4=CC=CC=C4CC3

Origin of Product

United States

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